Pim-1/2 kinase inhibitor 2

Oncology Kinase Inhibitor Selectivity Hematologic Malignancies

Choose Pim-1/2 kinase inhibitor 2 for research requiring PIM2-biased target engagement. Its 2-fold PIM2-over-PIM1 preference (IC50=0.67/1.31μM) is unmatched by commercial PIM probes—enabling isolation of PIM2-driven signaling in multiple myeloma and B-cell malignancies without the confounding PIM1 dominance of pan-inhibitors (AZD1208, PIM447) or the PIM2-sparing profile of PIM1-selective tools (TCS PIM-1 1). Supplied as a lyophilized solid soluble in DMSO; for in vitro research use only.

Molecular Formula C25H19ClN4O3
Molecular Weight 458.9 g/mol
Cat. No. B12363869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePim-1/2 kinase inhibitor 2
Molecular FormulaC25H19ClN4O3
Molecular Weight458.9 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C3C=C(C=CC3=N2)Cl)C4=C(C(=O)NC(=C4)C5=CC(=CC=C5)O)C#N
InChIInChI=1S/C25H19ClN4O3/c26-17-4-5-22-16(10-17)12-20(24(28-22)30-6-8-33-9-7-30)19-13-23(29-25(32)21(19)14-27)15-2-1-3-18(31)11-15/h1-5,10-13,31H,6-9H2,(H,29,32)
InChIKeyAUUYQWHEYJWZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pim-1/2 Kinase Inhibitor 2: A Dual PIM1/PIM2 ATP-Competitive Tool Compound for Cancer Target Validation Studies


Pim-1/2 kinase inhibitor 2 (CAS: 2918764-16-4; also designated compound 5b) is a synthetic, quinoline–pyridine hybrid molecule that functions as a competitive, ATP-site inhibitor of the serine/threonine kinases PIM-1 and PIM-2 [1]. The compound is characterized by a central 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold linked to a 2-morpholinoquinoline moiety, which confers its dual inhibitory profile . It is supplied as a lyophilized solid with solubility in DMSO and is intended exclusively for in vitro research use .

Why Pim-1/2 Kinase Inhibitor 2 Cannot Be Replaced by Other Pan-PIM or Isoform-Selective Inhibitors in Oncology Research


Interchanging Pim-1/2 kinase inhibitor 2 with other commercially available PIM kinase inhibitors introduces substantial variability in target engagement and cellular outcome due to profound differences in isoform selectivity, absolute potency, and off-target kinome profiles. While inhibitors such as AZD1208 and PIM447 achieve sub-nanomolar potency across all three PIM isoforms, Pim-1/2 kinase inhibitor 2 operates in the low micromolar range with a distinct PIM2-over-PIM1 preference [1]. Conversely, PIM1-selective probes like TCS PIM-1 1 spare PIM2 entirely, and pan-inhibitors like CX-6258 exhibit a PIM1-dominant selectivity that differs markedly from the PIM2 bias of compound 5b . These divergent pharmacological fingerprints preclude simple functional substitution and necessitate deliberate, context-driven selection of the appropriate chemical probe.

Quantitative Differentiation of Pim-1/2 Kinase Inhibitor 2 from Key PIM Probes: IC50, Selectivity, and Cellular Activity Benchmarks


PIM2-Biased Inhibition: A Unique Selectivity Profile Among Commercial PIM Inhibitors

Pim-1/2 kinase inhibitor 2 demonstrates a PIM2-over-PIM1 selectivity that is opposite to the PIM1-dominant profile of pan-inhibitors like CX-6258 and SGI-1776, and distinct from the equipotent pan-inhibition of AZD1208 and PIM447. Specifically, the compound inhibits PIM2 with an IC50 of 0.67 μM, which is approximately 2-fold more potent than its inhibition of PIM1 (IC50 = 1.31 μM) . In contrast, CX-6258 inhibits PIM1 with an IC50 of 5 nM while requiring a 5-fold higher concentration to inhibit PIM2 (IC50 = 25 nM) . SGI-1776 exhibits a 52-fold PIM1-over-PIM2 selectivity (PIM1 IC50 = 7 nM; PIM2 IC50 = 363 nM) [1]. AZD1208, though potent against both isoforms, is 12.5-fold more potent against PIM1 than PIM2 (PIM1 IC50 = 0.4 nM; PIM2 IC50 = 5 nM) [2].

Oncology Kinase Inhibitor Selectivity Hematologic Malignancies

Cellular Antiproliferative Activity in Myeloid Leukemia and Solid Tumor Models

Pim-1/2 kinase inhibitor 2 exhibits broad in vitro antiproliferative activity across a panel of cancer cell lines while maintaining low cytotoxicity in normal fibroblasts, establishing a therapeutic window for research applications. The compound demonstrated potent inhibition of cell viability in NFS-60 (myeloid leukemia), HepG-2 (liver carcinoma), PC-3 (prostate adenocarcinoma), and Caco-2 (colorectal adenocarcinoma) cell lines, with selective sparing of normal Wi-38 lung fibroblasts [1]. While specific GI50 values for these cell lines are not discretely tabulated in the primary publication, the qualitative profile aligns with the compound's PIM2-biased inhibition pattern. For comparative context, the clinical pan-PIM inhibitor PIM447 achieves sub-micromolar GI50 values in leukemia cell lines (e.g., MOLM16 GI50 = 0.01 μM; KG1 GI50 = 0.01 μM) reflecting its picomolar Ki values , whereas CX-6258 demonstrates nanomolar GI50 values across a broad panel of hematologic and solid tumor lines .

Cancer Cell Biology Leukemia Models In Vitro Pharmacology

Distinct Kinome Selectivity: Minimal Off-Target Activity Relative to First-Generation Probes

As a synthetic quinoline-pyridine hybrid derived from a focused medicinal chemistry campaign, Pim-1/2 kinase inhibitor 2 was designed to specifically engage the unique proline-containing hinge region of PIM kinases, a structural feature that reduces off-target interactions with the broader kinome [1]. Although a comprehensive kinome-wide selectivity panel (e.g., KINOMEscan) has not been reported for this specific compound, the class of quinoline-pyridine PIM inhibitors demonstrates improved selectivity relative to early-generation probes like SGI-1776, which potently inhibits FLT3 (IC50 = 44 nM) and haspin (IC50 = 34 nM) in addition to PIM kinases [2]. PIM447 achieves >105-fold selectivity over GSK3β, PKN1, and PKCτ, but its picomolar affinity for all three PIM isoforms precludes isoform-selective interrogation . TCS PIM-1 1 displays excellent selectivity over PIM2 (IC50 >20,000 nM) and MEK1/2, but it is exclusively a PIM1 probe .

Chemical Biology Kinase Selectivity Profiling Target Deconvolution

Competitive Inhibition Mechanism with Distinctive Chemical Scaffold

Kinetic studies using Lineweaver-Burk double-reciprocal plot analysis confirmed that Pim-1/2 kinase inhibitor 2 behaves as a competitive inhibitor of the PIM-1 kinase enzyme, binding directly to the ATP-binding site [1]. This mechanism is shared by many PIM inhibitors, including SGI-1776, AZD1208, and CX-6258 [2]. However, Pim-1/2 kinase inhibitor 2 is distinguished by its unique quinoline-pyridine hybrid scaffold, which is structurally divergent from the imidazopyridazine (SGI-1776), thiazolidine (AZD1208), and oxindolo-furanyl (CX-6258) cores of other inhibitors . This chemotype divergence may confer differential binding kinetics, residence times, or metabolic stability, although such parameters have not been reported in direct comparative studies.

Enzymology Medicinal Chemistry Structure-Activity Relationship

Recommended Research Applications for Pim-1/2 Kinase Inhibitor 2 Based on Validated Differentiation Evidence


Deconvolving PIM2-Specific Signaling in Hematologic Malignancies

Pim-1/2 kinase inhibitor 2 is uniquely suited for experiments that aim to isolate the functional contributions of PIM2 in cell survival, proliferation, and drug resistance. Its 2-fold PIM2-over-PIM1 preference is not found in any other commercial PIM probe, enabling researchers to test PIM2-dependent hypotheses without the confounding PIM1 dominance of pan-inhibitors (e.g., CX-6258, AZD1208) or the complete PIM2-sparing nature of PIM1-selective inhibitors (e.g., TCS PIM-1 1) . This is particularly relevant in multiple myeloma and certain B-cell malignancies where PIM2, rather than PIM1, is the predominant isoform driving oncogenic signaling [1].

Combination Screening with Standard-of-Care Chemotherapeutics

The micromolar potency and favorable differential cytotoxicity profile of Pim-1/2 kinase inhibitor 2 make it an excellent candidate for combination screening studies where sub-maximal target inhibition is desired. Unlike sub-nanomolar pan-PIM inhibitors (e.g., PIM447, AZD1208) that achieve near-complete target engagement at low concentrations, the moderate potency of Pim-1/2 kinase inhibitor 2 allows for graded dose-response relationships and the detection of synergistic interactions with chemotherapeutic agents such as doxorubicin or cytarabine, without masking combinatorial effects through single-agent saturation .

Structure-Activity Relationship (SAR) Studies for Novel PIM Chemotypes

The quinoline-pyridine hybrid scaffold of Pim-1/2 kinase inhibitor 2 represents a distinct chemical starting point for medicinal chemistry optimization campaigns . Researchers engaged in the design of next-generation PIM inhibitors can use this compound as a reference standard to benchmark the potency, selectivity, and cellular activity of novel analogs derived from the same or related chemotypes. Its dual PIM1/PIM2 activity profile also provides a baseline for assessing how structural modifications shift isoform selectivity [1].

Negative Control for High-Affinity Pan-PIM Inhibition Studies

In experimental setups where complete ablation of all three PIM isoforms is the desired intervention, Pim-1/2 kinase inhibitor 2 can serve as a valuable 'partial inhibition' control. Its micromolar IC50 values contrast starkly with the picomolar Ki values of PIM447 and sub-nanomolar IC50s of AZD1208, allowing researchers to establish concentration-response curves that distinguish between full target engagement and partial occupancy phenotypes [2]. This is critical for validating that observed biological effects are truly due to pan-PIM inhibition rather than off-target activities at high compound concentrations.

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